4-(4-Methoxyphenyl)piperidine-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33868-98-3 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-8(3-5-10)9-6-11(14)13-12(15)7-9/h2-5,9H,6-7H2,1H3,(H,13,14,15) |
InChI Key |
YQQAGUYNWBBIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC(=O)C2 |
solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Piperidine-2,6-dione Core
The piperidine-2,6-dione, or glutarimide (B196013), scaffold is a key structural motif found in numerous bioactive molecules. thieme-connect.comwikipedia.org Its synthesis is a pivotal step in accessing compounds like 4-(4-methoxyphenyl)piperidine-2,6-dione.
Cyclization Reactions for Ring Formation
One of the most fundamental approaches to the glutarimide core is through the cyclization of linear precursors. A common method involves the reaction of glutaric anhydride with an appropriate amine, followed by a dehydration step to close the imide ring. wikipedia.orgresearchgate.net For instance, the reaction of glutaric anhydride with a corresponding aniline derivative in a solvent like toluene can be refluxed, followed by treatment with a cyclizing agent such as 1,1'-carbonyldiimidazole to yield the piperidine-2,6-dione structure. researchgate.net
Another classical approach is the Dieckmann condensation of diesters, which can be adapted for piperidone synthesis. For example, the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation, is a known route to 4-piperidones, which are related structures. dtic.mil
Michael Addition Approaches
Michael addition is a versatile and widely used reaction for forming the carbon-carbon bonds necessary for constructing the glutarimide ring. thieme-connect.com This strategy often involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. thieme-connect.comresearchgate.net For the synthesis of substituted glutarimides, this can be realized through a base-catalyzed Michael addition of active methylene compounds to conjugated amides, which is then followed by an intramolecular N-acylation to form the heterocyclic ring. researchgate.net
A practical, transition-metal-free approach involves the reaction between substituted methyl acetates and acrylamides. This method proceeds via a Michael addition/intramolecular imidation cascade sequence and is notable for its operational simplicity and tolerance of various functional groups. d-nb.info
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like substituted glutarimides in a single step, enhancing both structural diversity and molecular complexity. researchgate.netresearchgate.net These reactions combine three or more starting materials in a one-pot synthesis. While specific MCRs leading directly to this compound are not extensively detailed, the general strategy is a powerful tool for building libraries of glutarimide derivatives. researchgate.net Isocyanide-based multicomponent reactions (IMCRs) are particularly relevant for creating peptide-like structures, although they often require a subsequent cyclization step to form the final ring. researchgate.netresearchgate.net
Synthesis from Glutarimide Precursors
An alternative to building the ring from scratch is to modify a pre-existing glutarimide or piperidine (B6355638) ring. researchgate.net This approach is valuable for introducing substituents at specific positions. The functionalization of the piperidine ring can be achieved through various synthetic methods, including the hydrogenation of a corresponding substituted pyridine precursor. researchgate.net For instance, a 2,6-dibenzyloxypyridine can be functionalized via cross-coupling, followed by debenzylation and hydrogenation to yield the glutarimide product. nih.gov
Introduction of the 4-Methoxyphenyl (B3050149) Substituent
The introduction of the 4-methoxyphenyl group at the 4-position of the piperidine-2,6-dione ring is a critical step that defines the target molecule. This can be achieved either by incorporating the substituent into one of the starting materials before ring formation or by adding it to a pre-formed glutarimide ring.
One common strategy involves synthesizing an α-aryl cyanoester that already contains the 4-methoxyphenyl group. This intermediate can then be hydrolyzed and cyclized under acidic conditions to form the desired α-arylglutarimide. nih.gov Another powerful method is the asymmetric nickel-catalyzed reductive cross-coupling reaction. This allows for the coupling of an imide electrophile (like an α-chloroimide or α-imide mesylate) with an aryl halide, such as 4-bromoanisole, to directly install the 4-methoxyphenyl group. nih.gov
The following table summarizes different synthetic strategies for substituted glutarimides.
| Synthetic Strategy | Key Reaction Type | Starting Materials (General) | Reference |
| Cyclization | Intramolecular Condensation | Glutaric anhydride, Amines | researchgate.net |
| Michael Addition | Conjugate Addition / Imidation | Substituted acetates, Acrylamides | d-nb.info |
| Multicomponent Reaction | One-pot Annulation | Varies (e.g., isocyanides, aldehydes) | researchgate.netresearchgate.net |
| Precursor Functionalization | Cross-Coupling / Hydrogenation | Substituted pyridines, Aryl halides | researchgate.netnih.gov |
Advanced Synthetic Techniques
Modern organic synthesis offers advanced techniques that provide greater control and efficiency. For the synthesis of substituted glutarimides, N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool. An oxidative NHC-catalyzed formal [3+3] annulation between enals and substituted malonamides can produce highly functionalized glutarimides with excellent enantioselectivity in a single operation. nih.gov
Furthermore, transition-metal-free methods are gaining prominence due to their cost-effectiveness and reduced environmental impact. A recently developed protocol allows for the facile synthesis of a wide range of α-substituted and α,β-disubstituted piperidine-2,6-diones from readily available methyl acetates and acrylamides, demonstrating high potential for both academic and industrial applications. d-nb.info
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. nih.govnih.gov This technology dramatically reduces reaction times compared to conventional heating methods, often from hours or days to mere minutes. nih.gov In the context of heterocyclic synthesis, microwave irradiation provides rapid and efficient heating, leading to increased product yields and purity by minimizing the formation of side products. nih.govjchps.com For the synthesis of this compound and its precursors, microwave-assisted protocols offer a greener approach by reducing energy consumption and the use of excess organic solvents. nih.govnih.gov For instance, the synthesis of related heterocyclic systems like thiazolidinones and 4H-pyrans has been successfully achieved with excellent yields in significantly shortened reaction times under microwave irradiation. jchps.commdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Formation
| Method | Reaction Time | Yield | Purity | Reference |
|---|---|---|---|---|
| Conventional Heating | 3 days | 87% | 85% | nih.gov |
Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a highly effective method for creating aryl-substituted heterocyclic structures. nih.govnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net
For the synthesis of this compound, this strategy can be envisioned in two ways:
Coupling of a 4-halopiperidine-2,6-dione precursor with 4-methoxyphenylboronic acid.
An earlier-stage coupling of a simpler precursor, followed by cyclization to form the piperidinedione ring.
A variety of palladium catalysts, such as Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed. beilstein-journals.orgresearchgate.net The choice of ligand and base is crucial for reaction efficiency. nih.gov This methodology is valued for its functional group tolerance and broad substrate scope, allowing for the synthesis of a wide array of 4-arylpiperidine derivatives. nih.gov
Table 2: Typical Components for Suzuki-Miyaura Cross-Coupling
| Component | Example(s) | Role | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation | nih.govbeilstein-journals.org |
| Aryl Halide | 4-Iodoanisole, Aryl Bromides | Source of the aryl group | beilstein-journals.org |
| Boronic Acid/Ester | Arylboronic acids | Source of the coupling partner | beilstein-journals.orgmdpi.com |
| Base | NaOH, K₃PO₄, CsF | Activates the boronic acid | beilstein-journals.orgresearchgate.net |
Stereoselective Synthesis Approaches
Controlling the stereochemistry at the C4 position of the piperidine ring is critical, as the spatial arrangement of substituents can significantly impact biological activity. Several stereoselective synthesis strategies have been developed for piperidine derivatives. google.com
One approach involves a chemo-enzymatic cascade that utilizes an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This method offers high enantioselectivity under mild, environmentally benign conditions. nih.gov Another strategy is the use of multi-component reactions, which can construct complex heterocyclic scaffolds with high stereoselectivity in a single step. For example, a four-component cascade reaction has been reported for the stereoselective synthesis of polysubstituted piperidines. researchgate.net Additionally, gold-catalyzed cyclization of N-homopropargyl amides can lead to intermediates that undergo a spontaneous and diastereoselective rearrangement to furnish piperidin-4-one precursors, which can then be reduced to the corresponding piperidinols with high stereocontrol. nih.gov
Derivatization Strategies and Analogue Synthesis
The this compound scaffold serves as a versatile template for the synthesis of diverse analogues through derivatization at several key positions.
N-Substitution of the Piperidinedione Ring
The nitrogen atom of the piperidinedione ring is a common site for modification. It can act as a nucleophile in N-alkylation reactions with various electrophiles, such as alkyl halides. This strategy is widely used to introduce a range of substituents, often to modulate pharmacological properties or to attach linker groups for connecting other molecular fragments. nih.gov For example, derivatives have been synthesized where long alkyl chains terminating in other ring systems, like piperazine, are attached to the piperidinedione nitrogen. google.comuni.lu This approach has been instrumental in the development of potential multireceptor antipsychotic agents. nih.gov
Incorporation of Additional Heterocyclic Moieties
To create more complex molecules with potentially novel biological activities, additional heterocyclic rings can be incorporated into the core structure. researchgate.net This is frequently accomplished via N-alkylation of the piperidinedione ring, as described previously. A linker, often an alkyl chain, connects the piperidinedione nitrogen to another heterocyclic system. nih.govuni.lu Examples from the literature show the attachment of moieties such as piperazine and fluorobenzo[d]isoxazole through such linkers. nih.govuni.lu This synthetic strategy allows for the combination of different pharmacophores into a single molecule, a common approach in drug discovery to target multiple receptors or pathways. nih.gov
Structure Activity Relationship Sar Studies
Impact of the 4-Methoxyphenyl (B3050149) Group on Biological Activity
The 4-methoxyphenyl group is a critical pharmacophore that significantly influences the biological activity of the parent compound. In related classes of molecules, such as analogs of thalidomide (B1683933) designed as phosphodiesterase 4 (PDE4) inhibitors, the substitution pattern on the phenyl ring is paramount for potency. encyclopedia.pub Research has shown that a 3,4-dialkoxyphenyl moiety is a known pharmacophore for PDE4 inhibitors, with optimal activity often achieved when a methoxy (B1213986) group is placed at the 4-position. encyclopedia.pub
Studies on other N-aryl-piperidine derivatives have consistently shown that substituents on the aromatic ring greatly influence biological activity, such as affinity for receptors like the human histamine (B1213489) H3 receptor. nih.gov While direct modification data on the 4-methoxyphenyl group of 4-(4-Methoxyphenyl)piperidine-2,6-dione is limited in the public domain, SAR data from analogous scaffolds provides strong predictive insights, as summarized in the table below.
| Modification on Phenyl Ring (at 4-position) | Predicted Impact on Activity | Rationale |
|---|---|---|
| Methoxy (CH₃O-) | Optimal/High | Acts as an effective hydrogen bond acceptor and fits well into hydrophobic pockets of targets like PDE4. encyclopedia.pub |
| Hydrogen (H) | Reduced | Loss of the hydrogen bond accepting oxygen and reduced electronic interaction. |
| Halogens (e.g., Br, Cl) | Variable | Can alter electronic properties and participate in halogen bonding, but steric bulk may be detrimental. |
| Larger Alkoxy (e.g., Ethoxy) | Reduced | Increased steric bulk can lead to a poor fit in the binding site, decreasing activity. encyclopedia.pub |
Influence of Substituents on the Piperidinedione Core
The piperidine-2,6-dione, or glutarimide (B196013), ring is an essential structural feature for the activity of this class of molecules. In thalidomide and its analogs, both the glutarimide and the phthalimide (B116566) rings are deemed essential for their characteristic embryopathic and therapeutic activities. researchgate.net The integrity of this heterocyclic core is fundamental, though modest substitutions can be tolerated and can significantly modulate the compound's biological profile. nih.gov
Key points of modification on the piperidinedione core include:
The Imide Nitrogen (N-H): The hydrogen on the imide nitrogen is a potential hydrogen bond donor. N-substitution is a common strategy to alter a compound's physical properties (like solubility and cell permeability) and biological activity. For instance, in a class of novel piperidine-2,6-dione derivatives, the nitrogen atom is part of a larger, more complex ring system, indicating that substitution at this position is a viable strategy for developing new therapeutic agents. acs.org
The Chiral Carbon (C4): The carbon atom to which the 4-methoxyphenyl group is attached is a chiral center. The stereochemistry at this position can be critical for biological activity, as seen with thalidomide, where the (S)-enantiomer is associated with teratogenicity while the (R)-enantiomer is primarily sedative. researchgate.net
Adjacent Methylene Groups (C3 and C5): Substitution on the carbons adjacent to the carbonyl groups can influence the conformation of the ring and introduce new interaction points. However, such modifications must be carefully considered, as they can also disrupt essential binding interactions.
The glutarimide ring is a key recognition element for the protein cereblon (CRBN), which is part of the CRL4-CRBN E3 ubiquitin ligase complex. researchgate.net The binding of the glutarimide moiety to CRBN is a critical step in the mechanism of action for immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, leading to the degradation of specific target proteins. researchgate.netnih.gov Therefore, any substitution on the piperidinedione core of this compound would likely impact its interaction with CRBN and its subsequent biological effects.
Ligand Design Principles and Pharmacophore Elucidation
A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be elucidated.
The key pharmacophoric features likely include:
An Aromatic/Hydrophobic Group: Provided by the 4-methoxyphenyl ring, essential for occupying a hydrophobic pocket in the target protein.
Hydrogen Bond Acceptors: The two carbonyl (C=O) oxygens on the piperidinedione ring and the oxygen of the methoxy group are crucial hydrogen bond acceptors.
A Hydrogen Bond Donor: The imide (N-H) group on the piperidinedione ring acts as a vital hydrogen bond donor.
Defined Spatial Arrangement: The specific 3D orientation of these features, dictated by the piperidinedione ring and its connection to the phenyl group, is critical for precise binding to a biological target like CRBN. nih.gov
Ligand design based on this scaffold would involve maintaining these core pharmacophoric features while modifying other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. For example, replacing the phenyl ring with other aromatic heterocycles could introduce new interaction points or improve properties, but the core glutarimide structure required for CRBN binding would be retained.
Correlation between Structural Modifications and Biological Modulation
The correlation between specific structural changes and the resulting biological effects is the cornerstone of SAR. For this compound, modifications at the two main components—the aryl group and the piperidinedione core—are expected to modulate its activity in predictable ways based on extensive research on analogous compounds.
| Structural Modification | Site | Example Change | Likely Biological Modulation | Reference/Rationale |
|---|---|---|---|---|
| Aryl Substitution | 4-position of Phenyl Ring | -OCH₃ → -H | Decreased potency | Loss of H-bond acceptor and optimal electronic properties. encyclopedia.pub |
| Aryl Substitution | 4-position of Phenyl Ring | -OCH₃ → -OCF₃ | Altered activity/selectivity | Changes electronic profile from donating to strongly withdrawing. |
| Core Modification | Piperidinedione Ring | N-H → N-Alkyl | Altered potency and ADME properties | Loss of H-bond donor; change in solubility and membrane permeability. acs.org |
| Core Modification | Piperidinedione Ring | Ring opening (hydrolysis) | Loss of activity | The intact glutarimide ring is essential for CRBN binding and activity. researchgate.net |
| Stereochemistry | C4 Carbon | Racemic mixture → Single Enantiomer | Potentially isolates a more active or safer isomer | Biological systems are chiral; enantiomers often have different activities. researchgate.net |
Mechanistic and Pharmacological Investigations
Identification and Characterization of Molecular Targets
The therapeutic potential of any compound is intrinsically linked to its affinity and activity at specific biological targets. For 4-(4-Methoxyphenyl)piperidine-2,6-dione, investigations have centered on its ability to modulate key enzymes involved in pathological processes and its interaction with receptors that play a crucial role in neurotransmission.
The interaction of this compound with various enzymes is a key area of investigation. Understanding these interactions can provide insights into the compound's potential therapeutic applications and its mechanism of action at a molecular level.
Enzyme Modulation and Inhibition Mechanisms
Aromatase Inhibition
Currently, there is no direct scientific literature available that specifically documents the inhibitory activity of this compound against the enzyme aromatase. However, studies on structurally related compounds, such as 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, have shown potent aromatase inhibition. This suggests that the piperidine-2,6-dione scaffold may be a viable pharmacophore for targeting this enzyme. Further research is required to determine if this compound shares this activity.
Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)
There is no specific data available from current research to indicate that this compound acts as an inhibitor of the tyrosine kinases EGFR (Epidermal Growth Factor Receptor) or VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). While the broader class of piperidine-containing compounds has been explored for tyrosine kinase inhibitory activity, the specific effects of the 4-(4-methoxyphenyl) and 2,6-dione substitutions in this context have not been reported.
Other Enzyme Interactions
Beyond aromatase and specific tyrosine kinases, the broader enzymatic interaction profile of this compound remains largely uncharacterized in publicly available scientific literature. Future research may explore its effects on other enzyme families to fully understand its pharmacological profile.
The ability of a compound to bind to and modulate the activity of specific receptors is a fundamental aspect of its pharmacology. For this compound, particular attention has been given to its potential interactions with the serotonin receptor family, which is implicated in a wide range of physiological and pathological processes.
Receptor Interaction Studies
Dopamine (B1211576) Receptor Affinity (e.g., D2, D3)
While direct binding data for this compound on dopamine receptors is not extensively detailed in the available literature, structure-activity relationship (SAR) studies of related arylpiperazine and arylpiperidine derivatives provide valuable insights. The methoxyphenyl moiety is a common feature in ligands with high affinity for dopamine D2 and D3 receptors.
Research on a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines has shown that compounds with a 2-methoxyphenylpiperazine group exhibit a high affinity for the D3 receptor, with some analogues displaying subnanomolar Ki values. acs.org For instance, the introduction of a 2-methoxyphenyl group can enhance D3 receptor affinity. acs.org Another study on novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides also identified compounds with high affinity for the D3 receptor, with one compound showing a Ki of 1.6 nM and a 136-fold preference for D3 over the D2 subtype. nih.gov Although these compounds are structurally distinct from this compound, they underscore the importance of the methoxyphenyl group for dopamine receptor interaction. The specific substitution pattern on the phenyl ring and the nature of the linker and terminal moiety are critical determinants of both affinity and selectivity for D2 versus D3 receptors. acs.orgnih.gov
| Compound Class | Receptor Target | Key Structural Feature | Reported Affinity (Ki) | Selectivity (D2/D3) | Source |
|---|---|---|---|---|---|
| {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides | D3 | 2-Methoxyphenylpiperazine | 1.6 nM | 136-fold for D3 | nih.gov |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | D3 | 2-Methoxyphenylpiperazine | <10 nM | 5.4 to 56-fold for D3 | acs.org |
GABA Receptor and Transporter Modulation
The piperidine (B6355638) scaffold is a well-established pharmacophore for ligands targeting GABA receptors and transporters. While specific modulation data for this compound is limited, studies on related structures highlight potential interactions.
Piperidine derivatives have been extensively investigated as inhibitors of GABA transporters (GATs). For example, NNC 05-2090, a 4-(2-methoxyphenyl)-4-piperidinol derivative, was identified as a potent and selective inhibitor of the mouse GABA transporter type 2 (mGAT2) with a Ki of 1.4 µM. nih.gov This indicates that the 4-aryl-piperidine structure can confer significant inhibitory activity at GATs. Other research has focused on developing nipecotic acid derivatives, which feature a piperidine ring, as selective inhibitors for various GAT subtypes. researchgate.netnih.gov
Ion Channel Modulation (e.g., T-type Calcium Channels)
The modulation of ion channels, particularly T-type calcium channels, by piperidine-containing compounds has been an area of therapeutic interest. T-type calcium channels are implicated in various physiological and pathological processes, and blockers of these channels have shown potential as neuroprotective agents. nih.gov
Several classes of calcium channel blockers have been identified, including dihydropyridines, phenylalkylamines, and benzothiazepines. wikipedia.orgdrugbank.commedchemexpress.com While the dihydropyridine class is most known, other chemical scaffolds have been explored. For instance, neuroleptic drugs from the diphenylbutylpiperidine family are known to potently block T-type calcium channels. nih.gov Some dual L-type and T-type calcium channel blockers have also been developed. researchgate.net However, there is currently no direct evidence in the reviewed literature to suggest that this compound is a significant modulator of T-type calcium channels. Its potential activity would need to be empirically determined through electrophysiological or binding assays.
Protein-Ligand Binding Interactions
A critical pharmacological aspect of this compound is the ability of its piperidine-2,6-dione (glutarimide) ring to bind to the protein Cereblon (CRBN). google.comumich.edu CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction is the cornerstone of the mechanism of action for immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives.
The glutarimide (B196013) moiety of these molecules fits into a specific binding pocket on CRBN. This binding does not inhibit the E3 ligase but rather alters its substrate specificity, inducing the recruitment of proteins that are not normally targeted by this complex. nih.govgoogle.com This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the newly recruited substrate protein. The affinity for CRBN can be influenced by substitutions on the ring system connected to the glutarimide, but the dione (B5365651) ring itself is essential for the interaction. nih.govacs.org This binding mechanism is fundamental to the compound's utility in targeted protein degradation.
Targeted Protein Degradation Mechanisms (e.g., IKZF2, Estrogen Receptors)
Building on its ability to bind CRBN, the this compound scaffold serves as a key component in the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs).
IKZF2 Degradation: The CRL4^CRBN^ E3 ligase complex, when bound by an IMiD, can recruit specific transcription factors for degradation. Among the most well-characterized substrates are the Ikaros family zinc finger proteins IKZF1 (Ikaros) and IKZF3 (Aiolos). More recent research has focused on modifying the IMiD core to alter substrate specificity towards other Ikaros family members, such as IKZF2 (Helios). researchgate.net Helios is a critical transcription factor for the stability and function of regulatory T cells (Tregs), which can suppress anti-tumor immunity. nih.gov By designing molecules that selectively induce the CRBN-mediated degradation of IKZF2, it is possible to destabilize Tregs and enhance immune responses against cancer. researchgate.netnih.govgoogle.com The development of selective IKZF2 degraders represents a promising strategy in cancer immunotherapy.
Estrogen Receptor Degradation: The same principle of targeted protein degradation is being applied to other therapeutic targets, such as the Estrogen Receptor (ER). ER-positive breast cancers are a major therapeutic challenge, and resistance to endocrine therapies often develops. PROTACs have been designed that consist of an ER-binding ligand connected via a chemical linker to a CRBN-binding moiety, such as a piperidine-2,6-dione derivative. This bifunctional molecule brings the ER into close proximity with the CRL4^CRBN^ ligase, leading to the ubiquitination and degradation of the ER. nih.gov This approach, known as selective estrogen receptor degradation (SERD), offers a powerful strategy to overcome resistance mechanisms seen with traditional ER antagonists or modulators. nih.gov
Biological Activity Profiles in Preclinical Models
In Vitro Anticancer Activity
The potential anticancer activity of this compound can be inferred from studies on structurally related compounds. The methoxyphenyl group is a common substituent in various classes of anticancer agents.
For instance, research on 1,3,4-thiadiazole derivatives has shown that compounds bearing a 4-methoxyphenyl (B3050149) group exhibit cytotoxic activity against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). mdpi.com In one study, a compound with a 4-methoxyphenyl group showed the highest activity against the MCF-7 cell line among a new series of derivatives. mdpi.com Similarly, a study on 3,4,6-triarylpyridones identified a compound with two 4-methoxyphenyl groups that displayed anticancer activity against both MCF-7 and MDA-MB-231 cells, with IC50 values of 35.7 µM and 16.8 µM, respectively. researchgate.net These findings suggest that the 4-methoxyphenyl moiety can contribute significantly to the anticancer profile of a molecule. The piperidine-2,6-dione core, through its CRBN-mediated degradation of pro-survival transcription factors, also provides a well-established mechanism for anticancer activity, particularly in hematological malignancies.
| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Source |
|---|---|---|---|---|
| 3,4,6-Triarylpyridone with 4-methoxyphenyl groups | MCF-7 | Breast (ER+) | 35.7 µM | researchgate.net |
| 3,4,6-Triarylpyridone with 4-methoxyphenyl groups | MDA-MB-231 | Breast (ER-) | 16.8 µM | researchgate.net |
| 1,3,4-Thiadiazole with 4-methoxyphenyl group | MCF-7 | Breast (ER+) | High Activity (viability 73.56% at 100 µM) | mdpi.com |
Antimicrobial Research (Antibacterial and Antifungal)
While many piperidine derivatives are screened for antimicrobial properties, specific test results for this compound are not detailed in the available literature. Research on related compounds, such as 2,6-di-substituted piperidine-4-ones, has demonstrated that this class of compounds can possess potent antibacterial activity against both Gram-positive and Gram-negative organisms . For example, a structurally related compound, 3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one, was synthesized and showed antibacterial activity comparable to ampicillin biomedpharmajournal.org. Furthermore, studies on 1-(4-chlorophenyl) piperidine-2,6-diones have shown that this scaffold can yield compounds with good antibacterial activity . These results indicate the potential of the piperidine-2,6-dione core for antimicrobial activity, though specific data for the 4-methoxyphenyl variant is needed.
Antiviral Investigations
Investigations into the antiviral properties of this compound have not been specifically reported. However, the piperidine ring is a common structural unit in compounds explored for antiviral activity . Research on derivatives of 3-phenylpiperidine-2,6-dione showed moderate activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1) nih.gov. Other distinct classes, such as 1,4,4-trisubstituted piperidines, have been identified as inhibitors of coronavirus replication nih.gov. N-substituted piperidine derivatives have also been found to be effective against the influenza A/H1N1 virus nih.gov. These studies highlight the potential of the piperidine scaffold in developing antiviral agents, an area where this compound could be a candidate for future screening.
Anti-inflammatory Effects
There is no direct evidence from the reviewed sources concerning the anti-inflammatory effects of this compound. The anti-inflammatory activity has been explored in other dione structures, such as purine-2,6-dione-based antagonists, which have shown significant effects in animal models of inflammation nih.gov. Additionally, piperidine-containing compounds known as piperlotines have demonstrated excellent in vivo anti-inflammatory activity scielo.org.mx. This suggests that the piperidine nucleus can be a component of anti-inflammatory molecules, but specific research on this compound is required.
Central Nervous System (CNS) Activity Potential
The piperidine-2,6-dione chemical scaffold has been identified as a promising structure for developing agents with CNS activity. A study focused on this class of compounds reported the discovery of potential atypical antipsychotics with high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors nih.gov. While this research successfully identified a potent derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, it did not extend to the 4-methoxyphenyl analog nih.gov. Generally, piperidines are known to exhibit CNS depressant or stimulant actions depending on the dosage and substitution . The structural similarity to known CNS agents suggests that this compound could potentially interact with CNS receptors, but this remains to be experimentally verified.
Antioxidant Activity Studies
Specific antioxidant activity studies for this compound are not available in the reviewed literature. However, research on related structures provides some insight. Studies on 2,6-diphenylpiperidine-4-one derivatives found that compounds containing methoxy-substituted aryl groups showed better antioxidant activity in the DPPH assay than unsubstituted derivatives who.int. This suggests that the 4-methoxyphenyl group could contribute to antioxidant potential. The piperidine nucleus is a component of many natural and synthetic compounds with established biological activities, including antioxidant effects nwmedj.orgwho.int. For example, various novel piperidine derivatives have demonstrated antioxidant potentials greater than 49% at a concentration of 1 mg/ml in DPPH scavenging capacity assays academicjournals.org.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
There is no publicly available research that has conducted molecular docking simulations specifically for 4-(4-Methoxyphenyl)piperidine-2,6-dione. Such studies are essential for predicting how a molecule might interact with a biological target.
Prediction of Binding Affinity and Interaction Modes
Information regarding the predicted binding affinity (often expressed as a binding energy value in kcal/mol) and the specific interaction modes of this compound with any protein target is absent from the scientific literature.
Identification of Key Residues and Hydrogen Bonding
Without molecular docking studies, the key amino acid residues and potential hydrogen bond interactions that would be crucial for the binding of this compound to a target protein have not been identified.
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule. However, specific studies applying these methods to this compound are not found in the available literature.
Density Functional Theory (DFT) Applications
No publications were identified that have applied Density Functional Theory (DFT) to analyze the geometric and electronic properties of this compound.
Analysis of Molecular Orbitals (HOMO-LUMO Gap)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, are fundamental indicators of a molecule's chemical reactivity and stability. This data is not available for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. No MEP analysis for this compound has been published.
Theoretical Drug Design and Optimization
The computational insights gained from NBO analysis and Fukui functions provide a solid foundation for the theoretical design and optimization of drug candidates based on the this compound scaffold. Molecular modeling allows for the in silico modification of the parent structure to enhance desired pharmacological properties while minimizing potential off-target effects.
One key aspect of optimization is modulating the electronic properties of the molecule to improve binding affinity to a biological target. For instance, the reactivity of the carbonyl groups, identified by the Fukui functions, suggests they could be crucial for interactions within a receptor's binding pocket, potentially forming hydrogen bonds or other polar interactions. Modifications to the methoxyphenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can be systematically explored to fine-tune the electron density across the entire molecule. The impact of these substitutions on the molecule's geometry, electronic structure, and reactivity descriptors can be predicted through further quantum chemical calculations.
Structure-based drug design approaches can be employed if the three-dimensional structure of the biological target is known. The this compound scaffold can be docked into the active site of a target protein to predict binding modes and affinities. This information can guide the design of derivatives with improved complementarity to the binding site. For example, extending a substituent from the piperidine (B6355638) ring could allow for interaction with a nearby hydrophobic pocket in the receptor, thereby increasing binding affinity and selectivity.
Furthermore, computational methods can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of newly designed analogues. By calculating parameters such as lipophilicity (logP), aqueous solubility, and potential for metabolism, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. This in silico screening process significantly reduces the time and resources required for the identification of promising lead compounds.
Analytical Methodologies for Compound Characterization and Research
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 4-(4-Methoxyphenyl)piperidine-2,6-dione by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
In ¹H NMR, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the protons on the piperidine (B6355638) ring, and the methoxy (B1213986) group protons. The aromatic protons typically appear as a characteristic AA'BB' system, consisting of two doublets in the downfield region (δ 6.8-7.2 ppm). The singlet for the methoxy group protons (-OCH₃) is expected to be observed around δ 3.8 ppm. The protons on the piperidine ring would produce more complex multiplets in the upfield region (δ 2.5-3.5 ppm) due to spin-spin coupling. The imide proton (N-H) would appear as a broad singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the two carbonyl carbons (C=O) of the dione (B5365651) structure, typically found in the highly deshielded region of the spectrum (δ 170-175 ppm). The aromatic carbons would resonate in the δ 114-160 ppm range, with the carbon attached to the oxygen of the methoxy group appearing further downfield. The methoxy carbon itself would produce a signal around δ 55 ppm. The aliphatic carbons of the piperidine ring would be observed in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine C=O | - | ~172 |
| Aromatic C-O | - | ~159 |
| Aromatic C-H | ~7.15 (d) | ~128 |
| Aromatic C-H | ~6.90 (d) | ~114 |
| Aromatic C-C | - | ~132 |
| Methoxy (-OCH₃) | ~3.80 (s) | ~55 |
| Piperidine CH | ~3.3 (m) | ~40 |
| Piperidine CH₂ | ~2.8 (m) | ~35 |
Note: Predicted values are based on analogous structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by distinct absorption bands corresponding to specific molecular vibrations.
Key expected absorption bands include a strong, sharp peak for the carbonyl (C=O) stretching of the imide group, typically observed in the range of 1680-1750 cm⁻¹. The N-H stretching vibration of the imide is expected to appear as a broad band around 3200 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below this value. The characteristic C-O-C stretching of the methoxy group's ether linkage would likely produce a strong signal in the 1240-1260 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Imide N-H | Stretch | 3150-3250 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Imide C=O | Stretch | 1680-1750 (strong) |
| Aromatic C=C | Stretch | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular weight: 245.27 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 245 or 246, respectively, confirming the molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways could involve the cleavage of the piperidine ring or the loss of the methoxy group (-OCH₃) from the phenyl ring, leading to characteristic fragment ions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not widely published, studies on analogous piperidine derivatives provide insight into its likely solid-state structure. nih.govchemicalbook.com
It is anticipated that the piperidine-2,6-dione ring would adopt a chair or a slightly distorted chair conformation, which is the most stable arrangement for six-membered rings. nih.gov To minimize steric hindrance, the bulky 4-methoxyphenyl (B3050149) substituent at the C4 position is expected to occupy an equatorial position on the piperidine ring. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the imide N-H group as a donor and one of the carbonyl oxygen atoms as an acceptor, forming chains or more complex networks.
Chromatographic Methods (e.g., HPLC for Purity Assessment)
Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them ideal for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.
A typical Reverse-Phase HPLC (RP-HPLC) method would be employed for purity analysis. This method would likely utilize a C18 stationary phase column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) to ensure optimal separation. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the methoxyphenyl chromophore exhibits strong absorbance. This method allows for the separation of the target compound from any impurities or starting materials, enabling accurate purity determination. researchgate.net
Table 3: Representative HPLC Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
Preclinical Metabolic Pathway Research
Investigation of Biotransformation Pathways
The preclinical investigation of the biotransformation pathways of 4-(4-Methoxyphenyl)piperidine-2,6-dione is crucial for understanding its pharmacokinetic profile and potential pharmacological activity. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, its structural features, namely the methoxyphenyl group and the piperidine-2,6-dione (or glutarimide) moiety, allow for predictions of its metabolic fate based on the well-established biotransformation of structurally related molecules.
The primary metabolic pathways anticipated for this compound include O-demethylation, aromatic hydroxylation, and hydroxylation of the piperidine-2,6-dione ring. These reactions are typically categorized as Phase I metabolic transformations, which introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation reactions and excretion.
A key initial biotransformation is likely the O-demethylation of the 4-methoxy group on the phenyl ring. This reaction would lead to the formation of the corresponding phenolic metabolite, 4-(4-hydroxyphenyl)piperidine-2,6-dione. This metabolic route is common for compounds containing a methoxyphenyl group. For instance, the metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), a compound sharing the methoxyphenyl moiety, is predominantly characterized by O-demethylation. usuhs.edudrugbank.com
Another significant pathway is the hydroxylation of the piperidine-2,6-dione ring . This glutarimide (B196013) structure is present in several well-known drugs, including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. The metabolism of thalidomide involves hydroxylation of the glutarimide ring to form 5-hydroxythalidomide. aacrjournals.org Similarly, a minor metabolite of lenalidomide is 5-hydroxy-lenalidomide. drugbank.comresearchgate.net Therefore, it is plausible that this compound could undergo hydroxylation at one of the carbons on the piperidine-2,6-dione ring.
Aromatic hydroxylation of the phenyl ring is another potential biotransformation pathway. While the 4-position is substituted, hydroxylation could occur at the ortho positions (2 or 3) of the phenyl ring. Furthermore, the piperidine (B6355638) ring itself is a site for potential metabolic attack, as seen in the metabolism of various piperidine-containing drugs where ring hydroxylation is a common occurrence. drugbank.comwikipedia.org
Finally, the piperidine-2,6-dione ring may undergo hydrolysis . The amide bonds within the glutarimide ring are susceptible to non-enzymatic hydrolysis under physiological conditions, a metabolic fate observed for thalidomide and lenalidomide. usuhs.eduresearchgate.netnih.gov This would result in the opening of the piperidine-2,6-dione ring to form glutaramic acid derivatives.
Enzymatic Conversions and Metabolite Identification
The enzymatic conversions of this compound are predicted to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a vast array of xenobiotics.
The O-demethylation of the methoxyphenyl group is a classic CYP-mediated reaction. Studies on 1-(4-methoxyphenyl)piperazine have identified CYP2D6 as the principal enzyme responsible for this transformation. usuhs.edudrugbank.com This suggests that CYP2D6 could also be a key player in the O-demethylation of this compound.
Hydroxylation reactions , both on the aromatic ring and the piperidine-2,6-dione moiety, are also characteristic functions of CYP enzymes. The metabolism of pomalidomide, a piperidine-2,6-dione derivative, is carried out mainly by CYP1A2 and CYP3A4, with minor roles for CYP2C19 and CYP2D6. drugbank.comwikipedia.orgnih.govnih.gov Thalidomide hydroxylation is also mediated by CYP enzymes, with CYP2C19 being implicated. aacrjournals.org Therefore, it is reasonable to hypothesize that a similar spectrum of CYP isozymes would be involved in the hydroxylation of this compound.
The identification of metabolites in preclinical studies would typically involve incubating the parent compound with liver microsomes or hepatocytes from animal models (e.g., rat, dog) and humans. The resulting mixture would then be analyzed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to separate, identify, and quantify the parent compound and its metabolites.
Based on the predicted pathways, the following table outlines the likely metabolites of this compound that would be targeted for identification in such studies.
| Metabolite | Metabolic Pathway | Potential Enzymes Involved |
|---|---|---|
| 4-(4-Hydroxyphenyl)piperidine-2,6-dione | O-demethylation | CYP2D6, other CYPs |
| 4-(4-Methoxyphenyl)-hydroxy-piperidine-2,6-dione (various isomers) | Piperidine-2,6-dione ring hydroxylation | CYP1A2, CYP3A4, CYP2C19 |
| Hydroxy-4-(4-methoxyphenyl)piperidine-2,6-dione (various isomers) | Aromatic hydroxylation | CYP enzymes |
| Glutaramic acid derivative | Hydrolysis of the piperidine-2,6-dione ring | Non-enzymatic |
| 4-(4-Hydroxyphenyl)-hydroxy-piperidine-2,6-dione (various isomers) | O-demethylation and Ring hydroxylation | CYP enzymes |
The following table summarizes the key enzymatic families and their proposed roles in the metabolism of this compound, based on data from structurally related compounds.
| Enzyme Family | Specific Isozyme (Predicted) | Metabolic Reaction | Reference Compound(s) |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP2D6 | O-demethylation | 1-(4-Methoxyphenyl)piperazine |
| CYP1A2, CYP3A4 | Hydroxylation (Aromatic and/or Aliphatic) | Pomalidomide | |
| CYP2C19 | Hydroxylation (Aromatic and/or Aliphatic) | Thalidomide, Pomalidomide | |
| N/A (Hydrolysis) | N/A | Hydrolytic cleavage of the piperidine-2,6-dione ring | Thalidomide, Lenalidomide |
Future Research Trajectories for 4 4 Methoxyphenyl Piperidine 2,6 Dione Analogues
Design and Synthesis of Novel, Highly Potent Derivatives
The exploration of the chemical space around the 4-(4-methoxyphenyl)piperidine-2,6-dione core is a primary avenue for future research. The goal is to synthesize novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities.
Key strategies for the design and synthesis of next-generation analogues include:
Modification of the Piperidine (B6355638) Ring: Research into related piperidine structures has shown that substitutions on the piperidine ring can significantly influence biological activity. For instance, the introduction of various substituents at different positions of the piperidine moiety can lead to compounds with potent analgesic properties. sci-hub.stnih.gov The synthesis of polysubstituted piperidines through multi-component reactions offers an efficient way to generate a library of diverse derivatives for screening. ajchem-a.comnih.gov
Substitution on the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring is a key feature. Future synthesis could explore the impact of replacing or adding other substituents (e.g., halogens, alkyls, nitro groups) to modulate electronic properties and binding interactions with biological targets.
N-Alkylation and Arylation: The nitrogen atom of the piperidine-2,6-dione (glutarimide) ring is a prime site for modification. Studies on similar 4-phenylpiperidine-2,6-diones have demonstrated that introducing ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moieties at this position can yield potent ligands for α1-adrenergic receptor subtypes. nih.gov The length of the alkyl chain and the substitution pattern on the terminal phenylpiperazine ring were found to be critical for affinity and selectivity. nih.gov
Stereochemistry Exploration: The synthesis of chiral derivatives and the evaluation of individual enantiomers can be critical. Often, one enantiomer is significantly more active or has a better safety profile than the other. Enantioselective synthesis methods, such as those employing chiral ligands or catalysts, will be instrumental in this endeavor. nih.gov
The table below summarizes key synthetic strategies and their potential impact on the properties of new analogues.
| Modification Strategy | Target Moiety | Potential Outcome | Relevant Findings |
| Introduction of diverse substituents | Piperidine Ring | Enhanced potency and altered biological activity (e.g., analgesia) | 4,4-disubstituted piperidines show analgesic potency comparable to morphine. sci-hub.stnih.gov |
| Alteration of substituents | Phenyl Ring | Modulation of binding affinity and electronic properties | Electron-releasing or withdrawing groups can affect reaction pathways and biological interactions. nih.gov |
| N-alkylation with complex side chains | Piperidine-2,6-dione Nitrogen | Development of selective receptor ligands (e.g., for α1-AR) | A butyl chain linking to a methoxyphenyl)piperazine moiety showed high affinity for the α1A-AR subtype. nih.gov |
| Enantioselective Synthesis | Chiral Centers | Improved therapeutic index and target selectivity | Carbene-catalyzed intramolecular amination reactions can achieve good enantioselectivity. nih.gov |
Elucidation of Underexplored Mechanistic Pathways
While some biological activities of this compound and its analogues have been identified, a deeper understanding of their molecular mechanisms is required. Future research should focus on moving beyond primary target identification to unravel the complex signaling cascades and downstream effects these compounds modulate.
One known activity for a related compound, 1-(4-methoxyphenyl)piperidine-2,6-dione, is the inhibition of aromatase, an enzyme involved in estrogen biosynthesis, suggesting a potential role in hormone-dependent cancers. biosynth.com However, the piperidine scaffold is known to interact with a wide range of biological targets. Analogues of 4-phenylpiperidine-2,6-dione (B1266656) act as antagonists at α1-adrenergic receptors, blocking norepinephrine-induced signaling pathways. nih.gov This highlights the potential for polypharmacology, where a single compound interacts with multiple targets, which could be therapeutically beneficial or a source of side effects.
Future mechanistic studies should investigate:
Receptor Deconvolution: For analogues that show high affinity for multiple receptors (e.g., adrenergic, opioid, dopamine), detailed studies are needed to determine which target is responsible for the desired therapeutic effect. nih.govnih.govchemrxiv.org This involves using selective antagonists, knockout animal models, and advanced imaging techniques.
Signal Transduction Analysis: Beyond receptor binding, it is crucial to understand how these compounds affect downstream signaling. For instance, analogues acting on G-protein coupled receptors (GPCRs) could be biased agonists or antagonists, preferentially activating certain pathways over others. Investigating effects on second messengers like inositol (B14025) phosphates and cyclic AMP is a necessary step. nih.gov
"Off-Target" Effects: Comprehensive screening against a broad panel of kinases, ion channels, and other enzymes can identify previously unknown targets. These "off-target" interactions may reveal novel therapeutic applications or explain unexpected toxicities.
Cellular Pathway Modulation: Analogues have been shown to regulate key signaling pathways implicated in cancer, such as NF-κB and PI3K/Akt. nih.gov Future work should use transcriptomic and proteomic approaches to build a comprehensive picture of the cellular changes induced by these compounds to understand their anticancer mechanisms fully.
Application in New Therapeutic Areas Based on Structural Homologies
The structural motif of 4-arylpiperidine is present in a multitude of approved drugs and clinical candidates, suggesting that analogues of this compound could be repurposed or developed for new therapeutic indications. ijnrd.org By identifying structural similarities to known bioactive agents, researchers can form hypotheses about new applications.
Potential new therapeutic areas include:
Neurodegenerative Diseases: The piperidine core is found in many centrally acting agents. nih.gov Given that compounds with this scaffold can modulate neurotransmitter systems, there is potential for developing treatments for conditions like Parkinson's and Alzheimer's disease. nih.gov For example, their ability to interact with dopamine (B1211576) or other CNS receptors could be leveraged to address motor or cognitive symptoms. chemrxiv.org
Cancer Therapy: The piperidine ring is a key component of numerous anticancer agents. nih.gov The known anti-aromatase activity of a related compound provides a direct rationale for its investigation in breast cancer. biosynth.com Furthermore, the ability of piperidine derivatives to modulate critical signaling pathways involved in cell survival and proliferation opens the door to applications in various other cancers, including lung, colon, and prostate cancer. nih.govresearchgate.net
Inflammatory Disorders: Certain piperidine derivatives have demonstrated anti-inflammatory properties. nih.gov Future research could explore the potential of this compound analogues in chronic inflammatory diseases by investigating their effects on inflammatory pathways, such as the production of nitric oxide and the activation of NF-κB. ijnrd.org
Pain Management: A significant body of research has established that 4-substituted piperidines can possess potent analgesic properties, often mediated through opioid receptors. nih.govnih.gov The design of novel analogues could aim to create potent, non-addictive analgesics by fine-tuning their receptor interaction profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
